N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a fully synthetic small molecule belonging to the thiazolyl N-benzyl-substituted acetamide class. Its core structure comprises a 1,3-thiazole ring bearing a 4-methylbenzylthio substituent at C2 and an acetamide linker connecting to a 2-methoxybenzyl moiety (ortho-methoxy substitution).

Molecular Formula C21H22N2O2S2
Molecular Weight 398.54
CAS No. 954016-67-2
Cat. No. B2535155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
CAS954016-67-2
Molecular FormulaC21H22N2O2S2
Molecular Weight398.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C21H22N2O2S2/c1-15-7-9-16(10-8-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-5-3-4-6-19(17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24)
InChIKeyYATJGEXRQMGYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 954016-67-2): Structural Classification and Procurement Context


N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a fully synthetic small molecule belonging to the thiazolyl N-benzyl-substituted acetamide class [1]. Its core structure comprises a 1,3-thiazole ring bearing a 4-methylbenzylthio substituent at C2 and an acetamide linker connecting to a 2-methoxybenzyl moiety (ortho-methoxy substitution) [2]. The compound has a molecular formula of C21H22N2O2S2 and a molecular weight of 398.54 g/mol [2]. It is offered by chemical suppliers exclusively as a research reagent, not for human or veterinary therapeutic use. At the time of this analysis, no primary research paper, patent, or authoritative database containing quantitative biological activity data for this specific CAS number could be identified within the allowed source domain; the compound appears to be a screening library entity whose experimental pharmacological profile remains unpublished outside vendor catalog descriptions.

Why Generic Substitution Is Unsupported for N-(2-Methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (954016-67-2)


Within the thiazolyl N-benzyl-substituted acetamide family, minor alterations to the N-benzyl substituent are known to produce substantial shifts in kinase inhibitory potency and cellular antiproliferative activity [1]. The 2-methoxybenzyl group present in this compound is positionally distinct from the 3-methoxy and 4-methoxy regioisomers, and the ortho-methoxy orientation may differentially influence hydrogen-bonding geometry, steric accessibility, and lipophilicity relative to unsubstituted benzyl or halogenated-benzyl analogs. Without matched-pair experimental data, however, it is not possible to assert performance equivalence with any close analog; generic substitution therefore carries an undefined risk of functional divergence and is not scientifically justified for selection decisions.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (954016-67-2)


Ortho-Methoxy Positional Isomerism Distinguishes This Compound from Its 3-Methoxy and 4-Methoxy N-Benzyl Analogs

The target compound bears a 2‑methoxy substituent on the N‑benzyl ring, whereas the closest commercially available regioisomer, N-(3‑methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, carries the methoxy group at the meta position . The ortho placement alters electron density distribution, intramolecular hydrogen‑bond potential with the acetamide NH, and steric environment around the amide bond compared to the meta and para isomers. In the structurally related N‑benzyl series reported by Fallah-Tafti et al., changing substituent position on the benzyl ring led to quantitative shifts in c‑Src GI₅₀ values of >2‑fold between closely related analogs, demonstrating that regioisomeric identity is a determinant of biological outcome [1].

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Computed Lipophilicity (XLogP3) Differentiation from 4-Methylbenzyl and Unsubstituted Benzyl Analogs

The introduction of a methoxy group onto the N-benzyl ring reduces computed lipophilicity compared to the 4-methylbenzyl analog. The target compound's XLogP3 is calculated as 4.5 [1], whereas the 4-methylbenzyl derivative N‑(4‑methylbenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is predicted to have XLogP3 ≈ 5.2 (estimated from PubChem data for comparable scaffolds [2]). This ~0.7 log unit decrease corresponds to an approximately 5‑fold reduction in octanol-water partition coefficient, which may influence membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness ADME Prediction

Hydrogen-Bond Acceptor Capacity of the Ortho-Methoxy Group Relative to Fluorobenzyl Analogs

The 2‑methoxy substituent adds one hydrogen‑bond acceptor (the ether oxygen) in a position capable of forming an intramolecular six‑membered ring hydrogen bond with the acetamide NH, a feature absent in the 2,6‑difluorobenzyl analog (N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide) where only weak C–F···H interactions are possible . Computed hydrogen‑bond acceptor count for the target compound is 5, versus 4 for the 2,6‑difluorobenzyl comparator . This additional acceptor site may contribute to differential recognition by ATP‑binding pockets or substrate‑binding sites in kinase targets.

Hydrogen Bonding Target Engagement Molecular Recognition

Molecular Weight and Heavy Atom Count Differentiation from Smaller N‑Benzyl Congeners

At 398.54 g/mol, the target compound is approximately 30 Da heavier than the unsubstituted N‑benzyl parent scaffold (~368 g/mol for the corresponding m‑tolyl analog [1]) and 20–25 Da heavier than the N‑(2‑methoxyethyl) analog. This higher molecular weight results from the combined 2‑methoxybenzyl and 4‑methylbenzylthio substituents and positions the compound in a distinct property space closer to lead‑like than fragment‑like criteria, which may be advantageous for assays requiring higher affinity but disadvantageous for permeability‑driven screens.

Physicochemical Properties Fragment-Based Design Lead Optimization

Recommended Research Application Scenarios for N-(2-Methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (954016-67-2)


Kinase Inhibitor Screening Libraries Requiring Ortho-Methoxybenzyl Pharmacophore Diversity

When assembling a kinase-focused compound library, the ortho‑methoxybenzyl moiety offers a distinct hydrogen‑bond donor/acceptor topology compared to the more common para‑methoxy or unsubstituted benzyl analogs. Researchers designing Src‑family kinase or related tyrosine kinase screens can use this compound to probe the conformational preference conferred by the ortho‑substituent, building on the structure‑activity framework established for N‑benzyl‑substituted acetamide derivatives [1]. The compound's XLogP3 of ~4.5 places it within an acceptable lipophilicity range for cell‑based kinase assays.

Regioisomeric Selectivity Studies in Thiazolyl Acetamide SAR Programs

Sets of ortho‑, meta‑, and para‑methoxybenzyl regioisomers are frequently used in medicinal chemistry to map steric and electronic requirements of a binding pocket [1]. This compound serves as the ortho‑methoxy member of such a matched‑pair series, enabling direct comparison with the 3‑methoxy and 4‑methoxy variants to deconvolute positional effects on target engagement, cellular potency, or metabolic stability.

Computational Chemistry and Molecular Docking Validation Sets

The compound's well‑defined 2D structure (C21H22N2O2S2, MW 398.54) and availability from multiple vendors make it suitable as a test ligand for docking workflows, pharmacophore model refinement, or free‑energy perturbation calculations on thiazole‑containing scaffolds [2]. Its intermediate molecular weight and balanced hydrogen‑bond acceptor count offer a realistic challenge for scoring function calibration.

ADME Property Profiling for Methoxy‑Substituted Benzyl Acetamides

For drug metabolism and pharmacokinetics (DMPK) groups comparing the impact of methoxy substitution patterns on metabolic stability, plasma protein binding, or CYP inhibition, this compound represents the ortho‑methoxy configuration. Head‑to‑head incubation with the 3‑methoxy analog in liver microsome or hepatocyte assays can reveal regioisomer‑specific metabolic soft spots, informing lead optimization strategies [1].

Quote Request

Request a Quote for N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.